2-[3-(Trifluoromethyl)phenoxy]propanohydrazide
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Overview
Description
2-[3-(Trifluoromethyl)phenoxy]propanohydrazide is a chemical compound with the molecular formula C10H11F3N2O2 and a molecular weight of 248.2 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanohydrazide moiety
Preparation Methods
The synthesis of 2-[3-(Trifluoromethyl)phenoxy]propanohydrazide typically involves the reaction of 3-(trifluoromethyl)phenol with propanohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
2-[3-(Trifluoromethyl)phenoxy]propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The trifluoromethyl group and phenoxy ring can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenoxy]propanohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]propanohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxy and hydrazide moieties can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[3-(Trifluoromethyl)phenoxy]propanohydrazide include:
- 2-[3-(Trifluoromethyl)phenoxy]acetic acid
- 2-[3-(Trifluoromethyl)phenoxy]ethanol
- 2-[3-(Trifluoromethyl)phenoxy]propanoic acid Compared to these compounds, this compound is unique due to the presence of the hydrazide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-6(9(16)15-14)17-8-4-2-3-7(5-8)10(11,12)13/h2-6H,14H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIYFSONVGCEJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=CC(=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392214 |
Source
|
Record name | 2-[3-(trifluoromethyl)phenoxy]propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667413-01-6 |
Source
|
Record name | 2-[3-(Trifluoromethyl)phenoxy]propanoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667413-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(trifluoromethyl)phenoxy]propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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